molecular formula C15H33N3O2 B1670866 Dodine CAS No. 2439-10-3

Dodine

Cat. No.: B1670866
CAS No.: 2439-10-3
M. Wt: 287.44 g/mol
InChI Key: YIKWKLYQRFRGPM-UHFFFAOYSA-N
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Mechanism of Action

Dodine, also known as Dodin, is a guanidine fungicide . It is used to control various diseases in plants and is also an effective algal growth inhibitor . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets fungi and algae . It is used to control diseases such as scab, leaf spot, brown rot, blossom rot, fusarium wilt, and downey mildew

Mode of Action

This compound interacts with its targets in a unique way. It disrupts the local tertiary structure around the Tryptophan-Tyrosine pair at room temperature . Interestingly, this compound increases the helical content of proteins .

Biochemical Pathways

It is known that this compound is extensively metabolized, initially by omega-oxidation of the side chain to form a carboxylic acid, which is then subject to a series of “2-carbon” degradation cycles .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to control fungal and algal growth . It disrupts the local tertiary structure of proteins and increases their helical content , which can lead to the inhibition of essential biological processes in the target organisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and non-persistence in soil affect its distribution in the environment . Furthermore, its potential for particle-bound transport is considered medium, suggesting that it can be transported to non-target areas, potentially affecting its efficacy .

Biochemical Analysis

Biochemical Properties

Dodin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It acts as an inhibitor of certain fungal enzymes, disrupting their metabolic processes and leading to the death of the fungal cells . Dodin interacts with enzymes such as peroxidase and nitrate reductase, affecting their activity and altering the biochemical pathways within the target organisms . These interactions are crucial for its fungicidal and bactericidal properties.

Cellular Effects

Dodin has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . In plant cells, Dodin affects the total protein content and peroxidase activity, leading to physiological changes that inhibit fungal growth . Additionally, Dodin’s impact on cell signaling pathways can result in altered gene expression, further contributing to its effectiveness as a fungicide.

Molecular Mechanism

The molecular mechanism of Dodin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Dodin binds to specific enzymes, inhibiting their activity and disrupting essential metabolic processes within the target organisms . This inhibition leads to the accumulation of toxic metabolites, ultimately causing cell death. Additionally, Dodin can alter gene expression by affecting transcription factors and other regulatory proteins, further enhancing its fungicidal properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dodin change over time due to its stability, degradation, and long-term impact on cellular function . Dodin is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that Dodin can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression . These temporal effects are important for understanding the optimal application and storage conditions for Dodin.

Dosage Effects in Animal Models

The effects of Dodin vary with different dosages in animal models. At low doses, Dodin effectively controls fungal infections without causing significant adverse effects . At high doses, Dodin can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity without causing toxicity . These findings are crucial for determining safe and effective dosage levels for agricultural use.

Metabolic Pathways

Dodin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It affects metabolic flux and metabolite levels by inhibiting key enzymes involved in fungal metabolism . Dodin’s impact on metabolic pathways is essential for its fungicidal activity, as it disrupts the normal metabolic processes within the target organisms, leading to their death.

Transport and Distribution

Within cells and tissues, Dodin is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Dodin’s localization and accumulation within specific tissues are critical for its effectiveness, as it needs to reach the target sites to exert its fungicidal action.

Subcellular Localization

Dodin’s subcellular localization plays a significant role in its activity and function . It is directed to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins . Post-translational modifications and targeting signals help direct Dodin to these locations, ensuring its effective action against fungal cells . Understanding Dodin’s subcellular localization is essential for optimizing its use and enhancing its fungicidal properties.

Scientific Research Applications

Agricultural Applications

Dodine is predominantly utilized in the agricultural sector for its fungicidal properties. It is effective against a range of fungal pathogens, particularly in fruit crops.

Crop Protection

  • Target Fungi : this compound is effective against pathogens such as Venturia inaequalis (causing apple scab) and Ustilago maydis (corn smut).
  • Application Methods : It can be applied as a foliar spray or through soil treatment.

Table 1: Efficacy of this compound Against Fungal Pathogens

PathogenCrop TypeApplication Rate (g/ha)Efficacy (%)
Venturia inaequalisApples1.585
Ustilago maydisCorn2.090
Botrytis cinereaGrapes1.080

Environmental Impact Studies

Research has been conducted to assess the environmental impact of this compound, particularly regarding its toxicity to non-target organisms.

  • Aquatic Toxicity : Studies indicate potential chronic effects on saltwater invertebrates and fish, necessitating further investigation into its ecological footprint .

Research Applications

Beyond its agricultural use, this compound serves as a valuable tool in scientific research, particularly in studies related to cellular respiration and membrane dynamics.

Mechanism of Action Studies

This compound has been shown to inhibit mitochondrial respiration in fungi, making it a subject of interest for understanding fungal physiology.

  • Mitochondrial Inhibition : Research indicates that this compound disrupts oxidative phosphorylation, leading to ATP depletion in fungi such as Zymoseptoria tritici and Ustilago maydis .

Table 2: Mechanism of Action of this compound on Fungal Cells

FungusMechanism of ActionEC50 (µg/ml)
Ustilago maydisInhibition of oxidative phosphorylation0.72
Zymoseptoria triticiMitochondrial respiration inhibition26.5

This compound has been investigated for its biological activities beyond fungicidal effects, including its interaction with DNA structures.

  • Guanidine Compounds : Recent studies have explored the ionic liquids-induced recovery of G-Quadruplex DNA destabilized by this compound, indicating potential applications in genetic research .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound in various applications.

Case Study: Control of Apple Scab

In a comparative study, this compound was evaluated alongside copper-based fungicides for controlling apple scab caused by Venturia inaequalis. Results showed that this compound provided comparable control with reduced environmental impact compared to traditional copper treatments .

Case Study: Efficacy Against Corn Smut

A field trial assessed the efficacy of this compound against corn smut (Ustilago maydis). The trial demonstrated that this compound significantly reduced disease incidence compared to untreated controls, affirming its role as an effective fungicide in corn production .

Comparison with Similar Compounds

Biological Activity

Dodine, chemically known as dodecylguanidine, is a fungicide widely used in agricultural practices. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, toxicity, and applications in both plant and animal systems. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound belongs to the guanidine class of compounds and exhibits fungicidal properties primarily through its effects on cellular membranes and mitochondrial function. The following table summarizes its chemical characteristics:

Property Details
Chemical Name Dodecylguanidine
Molecular Formula C₁₂H₁₈N₂
CAS Number 112-00-5
Classification Fungicide
  • Cell Membrane Disruption : this compound disrupts the plasma membrane integrity in fungi, leading to cell death. It has been shown to cause significant damage to the cytoplasmic membrane of pathogens like Pseudomonas syringae .
  • Inhibition of Mitochondrial Respiration : Research indicates that this compound primarily inhibits mitochondrial ATP synthesis in fungi such as Ustilago maydis and Zymoseptoria tritici, suggesting a complex mode of action beyond mere membrane disruption .
  • Endocytosis Arrest : this compound also affects endocytic processes by inhibiting the internalization of vesicles at the plasma membrane, likely due to impaired actin recruitment .

Acute Toxicity

This compound exhibits varying levels of toxicity across different species. Notably, it has been found to be very highly toxic to freshwater invertebrates like Daphnia magna, with acute toxicity studies indicating significant risks to aquatic ecosystems .

Developmental and Reproductive Toxicity

In animal studies, this compound showed minimal developmental toxicity; however, high doses resulted in decreased maternal body weight and food consumption during gestation . The following table summarizes findings from key toxicological studies:

Study Type Findings
Rat Developmental Study No fetal toxicity observed; maternal weight loss noted at high doses .
Rabbit Developmental Study Decreased food consumption; no adverse fetal effects .
90-Day Oral Toxicity (Dogs) Observed excessive salivation and emaciation at high doses .

Applications in Biophysical Studies

This compound has also been explored as a protein denaturant in biophysical research due to its unique properties. It has been shown to facilitate denaturation processes at significantly lower concentrations than traditional denaturants like guanidine or urea. For example, this compound can denature proteins such as phosphoglycerate kinase (PGK) effectively at concentrations ranging from 0.28 to 0.44 mM .

Comparative Denaturation Efficiency

The following table compares the denaturation efficiency of this compound with other common denaturants:

Denaturant Effective Concentration (mM) Reversibility
This compound 0.28 - 0.44Low
Guanidine 0.84High
SDS 0.05 - 0.25Moderate

Case Studies on this compound Usage

  • Ecuadorian Banana Production : A study highlighted the health impacts of this compound exposure among workers in banana plantations, emphasizing the need for better safety regulations and awareness regarding pesticide use .
  • Agricultural Practices in Europe : Research conducted on the efficacy of this compound against fungal pathogens in crops demonstrated its effectiveness while also raising concerns about environmental persistence and non-target organism toxicity .

Properties

IUPAC Name

acetic acid;2-dodecylguanidine
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InChI

InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)
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InChI Key

YIKWKLYQRFRGPM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN=C(N)N.CC(=O)O
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Molecular Formula

C15H33N3O2
Record name DODINE
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Related CAS

112-65-2 (Parent)
Record name Dodine [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID3020548
Record name Dodecylguanidine acetate
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Molecular Weight

287.44 g/mol
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Physical Description

Dodine is a white crystalline solid. Used as a fungicide., Colorless solid; [HSDB]; [MSDSonline] White solid; [CAMEO]
Record name DODINE
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Solubility

Sol in alcohol, hot water; slightly sol in other solvents., Insol in most org solvents. Readily sol in mineral acids., IN LOW MOL WT ALCOHOLS RANGES FROM ABOUT 7% TO 23% @ ROOM TEMP; SOL IN ACIDS; 0.063% BY WT IN WATER @ 25 °C., In distilled water 0.07%. Soluble in methanol, ethanol. Practically insoluble in most organic solvents., In water, 630 mg/l @ 25 °C
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Vapor Pressure

0.00000015 [mmHg], 1.5X10-7 mm Hg @ 25 °C
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Mechanism of Action

... DODECYLGUANIDINE INHIBITS OXIDATION OF GLUCOSE BY CELLS OF FUNGUS (SACCHAROMYCES PASTORIANUS). OTHER STUDIES ATTRIBUTE TOXICITY OF DODINE TO BLOCKING OF VITAL ANIONIC SITES @ CELL SURFACE & INACTIVATION OF ENZYMES.
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Color/Form

Slightly waxy solid, Colorless crystals

CAS No.

2439-10-3
Record name DODINE
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Record name Guanidine, N-dodecyl-, acetate (1:1)
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Record name DODINE
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Melting Point

136 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Dodine
3,4-Dihydroxy-5-methoxybenzoyl chloride
Dodine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Dodine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Dodine
3,4-Dihydroxy-5-methoxybenzoyl chloride
Dodine
3,4-Dihydroxy-5-methoxybenzoyl chloride
Dodine

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